molecular formula C13H23NO B12878307 5-Cyclohexyl-5-propyl-2-pyrrolidinone CAS No. 6139-33-9

5-Cyclohexyl-5-propyl-2-pyrrolidinone

Katalognummer: B12878307
CAS-Nummer: 6139-33-9
Molekulargewicht: 209.33 g/mol
InChI-Schlüssel: BHMFKSCVLGDXQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclohexyl-5-propylpyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by a cyclohexyl and a propyl group attached to the pyrrolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-5-propylpyrrolidin-2-one can be achieved through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . This method is known for its regio- and stereoselectivity. Another method involves the cascade reactions of N-substituted piperidines, which include the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of 5-cyclohexyl-5-propylpyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

5-cyclohexyl-5-propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-cyclohexyl-5-propylpyrrolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-cyclohexyl-5-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring is known to interact with various biological receptors and enzymes, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the cyclohexyl and propyl groups.

    5-methyl-5-phenylpyrrolidin-2-one: Another analog with different substituents on the pyrrolidinone ring.

    N-methylpyrrolidin-2-one: A widely used solvent in various industrial applications.

Uniqueness

5-cyclohexyl-5-propylpyrrolidin-2-one is unique due to its specific substituents, which impart distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

6139-33-9

Molekularformel

C13H23NO

Molekulargewicht

209.33 g/mol

IUPAC-Name

5-cyclohexyl-5-propylpyrrolidin-2-one

InChI

InChI=1S/C13H23NO/c1-2-9-13(10-8-12(15)14-13)11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H,14,15)

InChI-Schlüssel

BHMFKSCVLGDXQQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(CCC(=O)N1)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.